Pemetrexed disodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pemetrexed disodium is a chemotherapy medication primarily used for the treatment of malignant pleural mesothelioma and non-small cell lung cancer. It is a folate analog metabolic inhibitor that disrupts folate-dependent metabolic processes essential for cell replication . This compound is marketed under the brand name Alimta and is known for its multi-targeted antifolate properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of pemetrexed disodium involves the synthesis of pemetrexed diacid, which is a key intermediate. The diacid is then converted to the disodium salt. The synthetic route typically involves the following steps:

Starting Material: 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid.

Acylation Reaction: This starting material undergoes acylation in acetic acid and acetic anhydride to form an intermediate.

Conversion to Disodium Salt: The intermediate is dissolved in 1 M sodium hydroxide solution, adjusted to pH 8.0 using 1 M hydrochloric acid, and then heated to 50–55°C.

Industrial Production Methods: The industrial production of this compound involves the optimization of the preparation process to ensure high purity and yield. The process includes:

Preparation of Amorphous and Hemipentahydrate Forms: The amorphous form is selected for further pharmaceutical development due to its stability and high chemical purity.

Polymorphic and Chemical Purity Studies: Analytical methods such as high-performance liquid chromatography and gas chromatography are used to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Pemetrexed disodium undergoes various chemical reactions, including:

Oxidation: Pemetrexed can form oxidative dimers and ring-opened ketoamine products.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution Reactions: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products Formed:

Oxidative Dimers: Formed during oxidation reactions.

Ketoamine Products: Result from ring-opening reactions.

Aplicaciones Científicas De Investigación

Clinical Applications

Pemetrexed disodium is primarily utilized in the following contexts:

- Malignant Pleural Mesothelioma :

- Non-Small Cell Lung Cancer :

- Other Cancers :

Case Studies and Clinical Trials

Numerous clinical trials have evaluated the effectiveness of this compound across different cancer types. Here are some notable findings:

-

Head and Neck Cancer :

A phase II trial involving 35 patients with recurrent locally advanced squamous cell carcinoma showed a 26.5% objective response rate with a median response duration of 5.6 months . -

Combination Therapies :

Ongoing studies are exploring pemetrexed's potential in combination with other chemotherapeutic agents. For instance, combining pemetrexed with cisplatin and vitamin supplementation has shown promise in enhancing survival rates in patients with good performance status .

Safety Profile

While this compound is generally well-tolerated, it can cause dose-limiting toxicities such as myelosuppression. The addition of folic acid and vitamin B12 supplementation has been shown to mitigate these effects while preserving antitumor activity .

Current Research Directions

Research continues to expand the applications of this compound:

- Ongoing Trials : Current phase III trials are assessing its efficacy in mesothelioma and non-small cell lung cancer, with future studies planned for other malignancies .

- Exploration of New Combinations : Investigations into novel combinations with immunotherapies and targeted therapies are underway to enhance treatment outcomes .

Mecanismo De Acción

Pemetrexed disodium is compared with other folate analogs, such as:

Methotrexate: Another antifolate used in cancer treatment.

Raltitrexed: Inhibits thymidylate synthase but has a different toxicity profile compared to pemetrexed.

Uniqueness of this compound: this compound is unique due to its multi-targeted approach, inhibiting multiple enzymes involved in folate metabolism. This broad-spectrum activity makes it effective against a variety of solid tumors .

Comparación Con Compuestos Similares

Actividad Biológica

Pemetrexed disodium, marketed under the brand name Alimta, is a multi-targeted antifolate chemotherapeutic agent primarily used in the treatment of various malignancies, particularly non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. This article delves into the biological activity of this compound, exploring its mechanisms of action, clinical efficacy, toxicity profiles, and relevant case studies.

This compound functions by inhibiting several folate-dependent enzymes involved in nucleotide synthesis. Its primary targets include:

- Thymidylate Synthase (TS) : Critical for DNA synthesis.

- Dihydrofolate Reductase (DHFR) : Involved in the reduction of dihydrofolate to tetrahydrofolate, essential for DNA and RNA synthesis.

- Glycinamide Ribonucleotide Formyltransferase (GARFT) : Plays a role in purine synthesis.

- Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) : Also involved in purine metabolism.

By inhibiting these enzymes, pemetrexed disrupts the synthesis of both purine and pyrimidine nucleotides, leading to impaired DNA replication and cell proliferation, particularly in rapidly dividing cancer cells .

Clinical Efficacy

Pemetrexed has demonstrated significant clinical activity across various solid tumors. Below is a summary table of its efficacy in different cancer types:

Case Studies

- Non-Small Cell Lung Cancer : In a pivotal Phase III trial, pemetrexed combined with cisplatin showed improved overall survival compared to cisplatin alone (12.1 vs. 9.3 months) in patients with nonsquamous NSCLC .

- Malignant Pleural Mesothelioma : A study involving 448 patients reported a median survival of 12.1 months with pemetrexed and cisplatin compared to 9.3 months with cisplatin alone, establishing pemetrexed as a standard treatment option .

- Head and Neck Cancer : A Phase II study revealed that pemetrexed administered at 500 mg/m² resulted in a response rate of 26.5% among patients with recurrent locally advanced disease .

Toxicity Profile

The most common side effects associated with this compound include:

- Myelosuppression : Neutropenia is the primary dose-limiting toxicity, often necessitating dose adjustments or delays in treatment.

- Gastrointestinal Toxicities : Nausea, vomiting, and mucositis are prevalent but manageable.

- Supplementation Benefits : Preclinical studies indicate that dietary folate can mitigate some toxic effects while maintaining antitumor efficacy .

Research Findings

Recent studies have reinforced the importance of folic acid and vitamin B12 supplementation during pemetrexed therapy to reduce hematological toxicities without compromising therapeutic outcomes. This approach has become standard practice in ongoing clinical trials .

Propiedades

Número CAS |

150399-23-8 |

|---|---|

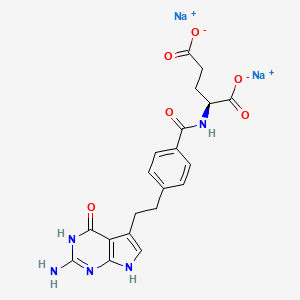

Fórmula molecular |

C20H19N5Na2O6 |

Peso molecular |

471.4 g/mol |

Nombre IUPAC |

disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m0../s1 |

Clave InChI |

NYDXNILOWQXUOF-GXKRWWSZSA-L |

SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

SMILES isomérico |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

SMILES canónico |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Sinónimos |

LY-231514 |

Origen del producto |

United States |

Q1: What is the primary mechanism of action of Pemetrexed disodium?

A1: this compound is a multitargeted antifolate agent that disrupts crucial folate-dependent metabolic processes essential for cell replication. [] It exerts its anticancer activity primarily by inhibiting multiple enzymes in the folate pathway. [] In vitro studies have shown that it inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). []

Q2: What are the downstream effects of this compound inhibiting these enzymes?

A2: Inhibiting TS disrupts the synthesis of thymidine, a crucial building block for DNA. Blocking DHFR hinders the formation of tetrahydrofolate, a coenzyme vital for purine and pyrimidine synthesis. By targeting GARFT, this compound further interferes with purine synthesis, collectively impeding DNA and RNA synthesis and ultimately leading to cancer cell death.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H21N5Na2O6. Its molecular weight is 471.4 g/mol.

Q4: Is there spectroscopic data available to confirm the structure of this compound?

A4: Yes, researchers have employed techniques like 1H-NMR and IR to verify the structure of synthesized this compound. [] Additionally, powder X-ray diffraction analysis has been instrumental in identifying characteristic peaks associated with different polymorphic forms of the compound. []

Q5: What is the impact of different pH conditions on the stability of this compound?

A7: Studies have examined the stability of this compound in 0.9% Sodium chloride injection and 5% Glucose injection with varying pH levels. [] While the exact impact of different pH conditions on stability requires further investigation, research suggests that pH changes remain within acceptable limits for up to 6 hours after reconstitution, highlighting the importance of timely administration. []

Q6: What analytical methods are commonly used to characterize and quantify this compound?

A6: Researchers utilize various analytical techniques, including:

Q7: What about the validation of these analytical methods?

A9: The validation of analytical methods is paramount for ensuring the reliability and accuracy of data. Researchers adhere to guidelines set by organizations like the International Conference on Harmonization (ICH) when validating analytical methods for this compound. [] Typical validation parameters include linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ). [, ]

Q8: What is the evidence for the efficacy of this compound in treating cancer?

A10: this compound has demonstrated efficacy in treating specific types of cancer. Preclinical studies have shown its ability to inhibit the growth of various cancer cell lines. [, ] Specifically, it has shown promise in treating malignant pleural mesothelioma and non-small cell lung cancer. [] Clinical trials have provided evidence supporting its use in combination with cisplatin as a first-line treatment for patients with advanced non-small cell lung cancer. []

Q9: Are there any studies exploring the effectiveness of this compound in specific lung cancer subtypes?

A11: Yes, researchers have investigated the effects of this compound on lung cancer cells with specific genetic mutations. For instance, studies have explored its impact on the growth of A549 cells, a cell line harboring a KRAS mutation frequently found in lung cancer. [, ] Additionally, research has examined its mechanism of action in PC9 cells, characterized by an EGFR exon 19 deletion, another common mutation in lung cancer. [] These studies aim to elucidate the potential of this compound in treating specific lung cancer subtypes and optimizing treatment strategies based on individual genetic profiles.

Q10: What are the common formulations of this compound for clinical use?

A12: this compound is primarily available as a sterile lyophilized powder for reconstitution into an injectable solution. This formulation facilitates intravenous administration, the standard route for this drug. [, , ]

Q11: Are there ongoing efforts to develop improved formulations or drug delivery systems for this compound?

A13: Yes, researchers are actively exploring strategies to enhance the delivery and efficacy of this compound. For example, the development of the amorphous polymorph aims to improve stability and potentially solubility, which could influence its pharmacokinetic properties. [] Additionally, studies investigating the use of excipients like beta-cyclodextrin in formulations suggest potential benefits in terms of increased solubility and stability. [] While specific drug delivery systems targeting this compound haven't been extensively discussed in the provided abstracts, it remains an active area of research in pharmaceutical sciences, especially for enhancing drug efficacy and reducing off-target effects.

Q12: What are the known side effects of this compound treatment?

A14: While a detailed discussion of side effects is outside the scope of this scientific Q&A, research indicates that this compound, like many anticancer drugs, can cause side effects. Some studies have reported hematological toxicities and gastrointestinal biochemical toxicity as potential adverse reactions. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.